Prodigiosine

Catalog No.
S11222915
CAS No.
M.F
C20H25N3O
M. Wt
323.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prodigiosine

Product Name

Prodigiosine

IUPAC Name

(2Z)-3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole

Molecular Formula

C20H25N3O

Molecular Weight

323.4 g/mol

InChI

InChI=1S/C20H25N3O/c1-4-5-6-8-15-11-16(22-14(15)2)12-19-20(24-3)13-18(23-19)17-9-7-10-21-17/h7,9-13,21-22H,4-6,8H2,1-3H3/b19-12-

InChI Key

SHUNBVWMKSXXOM-UNOMPAQXSA-N

Canonical SMILES

CCCCCC1=C(NC(=C1)C=C2C(=CC(=N2)C3=CC=CN3)OC)C

Isomeric SMILES

CCCCCC1=C(NC(=C1)/C=C\2/C(=CC(=N2)C3=CC=CN3)OC)C

Description

Prodigiosin is a member of the class of tripyrroles that is a red-coloured pigment with antibiotic properties produced by Serratia marcescens. It has a role as an antimicrobial agent, a biological pigment, a bacterial metabolite, an apoptosis inducer and an antineoplastic agent. It is a tripyrrole, an aromatic ether and a ring assembly.
Prodigiosine is a natural product found in Serratia marcescens and Vibrio gazogenes with data available.
4-Methoxy-5-((5-methyl-4-pentyl-2H-pyrrol-2-ylidene)methyl)- 2,2'-bi-1H-pyrrole. A toxic, bright red tripyrrole pigment from Serratia marcescens and others. It has antibacterial, anticoccidial, antimalarial, and antifungal activities, but is used mainly as a biochemical tool.

Prodigiosin is a red pigment belonging to the prodiginine family, characterized by its linear tripyrrole structure. It is primarily produced by certain bacteria, notably Serratia marcescens, and is responsible for the pinkish tint often seen in biofilms on surfaces like porcelain. The compound's molecular formula is C₁₀H₁₃N₃O, and it exhibits a striking red color due to its unique electronic structure, which allows it to absorb light effectively in the visible spectrum .

That highlight its structural properties and potential for modification. Key reactions include:

  • Condensation Reactions: Prodigiosin is synthesized through an enzymatic condensation of 2-methyl-3-pentylpyrrole with 4-methoxy-2,2'-bipyrrole-5-carbaldehyde, facilitated by specific enzymes encoded in the pig gene cluster .
  • Oxidation: The compound can be oxidized under certain conditions, which may alter its biological activity and stability.
  • Hydrolysis: Prodigiosin can also undergo hydrolytic degradation, affecting its solubility and interaction with biological systems .

Prodigiosin exhibits a wide range of biological activities, making it a subject of significant research interest:

  • Anticancer Properties: It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation .
  • Antimicrobial Effects: Prodigiosin displays antibacterial and antifungal properties, effective against pathogens like Staphylococcus aureus and Candida albicans .
  • Immunosuppressive Activity: The compound has also been identified as an immunosuppressant, which could have therapeutic implications in transplant medicine and autoimmune diseases .

The synthesis of prodigiosin can be approached through both natural extraction and synthetic chemistry:

  • Natural Extraction: Prodigiosin can be isolated from cultures of Serratia marcescens or other prodiginine-producing microorganisms. This method often requires specific growth conditions to maximize yield .
  • Chemical Synthesis: Total synthesis involves multi-step reactions starting from simple organic compounds. Notable synthetic routes include:
    • Enzymatic pathways utilizing the pig gene cluster for biosynthesis.
    • Chemical synthesis through condensation reactions involving pyrrole derivatives .

Prodigiosin's diverse biological activities lend it to various applications:

  • Pharmaceuticals: Due to its anticancer and antimicrobial properties, prodigiosin is being investigated as a potential drug lead for cancer therapy and infectious diseases .
  • Biotechnology: Its ability to modulate immune responses makes it a candidate for use in vaccine development and immunotherapy .
  • Food Industry: As a natural pigment, prodigiosin could be used as a food colorant or preservative due to its antimicrobial properties .

Research into prodigiosin's interactions with biological systems has revealed several important findings:

  • Cellular Mechanisms: Prodigiosin interacts with mitochondrial membranes, influencing apoptotic pathways by altering the balance of pro-apoptotic and anti-apoptotic proteins .
  • Synergistic Effects: Studies have demonstrated that prodigiosin can enhance the efficacy of other anticancer agents when used in combination therapies .
  • Bioavailability Modulation: Encapsulation techniques are being explored to improve the bioavailability of prodigiosin for therapeutic applications .

Several compounds share structural similarities with prodigiosin, contributing to a broader understanding of the prodiginine family:

Compound NameStructure TypeUnique Features
PropylprodigiosinLinearContains a propyl group; similar bioactivity
ButylprodigiosinLinearLonger alkyl chain; enhanced solubility
CycloprodigiosinCyclicForms a ring structure; distinct biological effects
UndecylprodigiosinLinearExtended carbon chain; potential for different interactions
MethylcyclooctylprodigiosinCyclicUnique cyclic structure; varied pharmacological profile

These compounds highlight the structural diversity within the prodiginine family while emphasizing the unique tripyrrole structure of prodigiosin itself. Each variant exhibits distinct biological properties that could be harnessed for specific therapeutic applications .

XLogP3

4.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

323.199762429 g/mol

Monoisotopic Mass

323.199762429 g/mol

Heavy Atom Count

24

Wikipedia

Prodigiosin

Dates

Modify: 2024-08-08

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